molecular formula C27H23NO5 B1445855 Fmoc-L-Tyr(propargyl)-OH CAS No. 1204595-05-0

Fmoc-L-Tyr(propargyl)-OH

Cat. No. B1445855
M. Wt: 441.5 g/mol
InChI Key: COXQVDBEMQQDOE-VWLOTQADSA-N
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Patent
US04257954

Procedure details

Ten and three tenths grams of 86.4 percent sodium p-toluenesulfinate, 10.7 g of 90.7 percent N,N-diethyl-3-ethoxyaniline and 12 g of 4-(N-ethyl-N-benzyl)-aminobenzaldehyde were interacted in the presence of 18.2 g of 95 percent methanesulfonic acid to obtain a methane of Formula XV wherein R=4--CH3 ; R5 =C2H5O; R6 =N(C2H5)2 ; Q=4--[(C2H5)(C6H5CH2)NC6H4 ], an oil. A significant infrared maximum appeared at 1145 (SO2 ; s) cm-1. The product developed a violet colored image.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
4-(N-ethyl-N-benzyl)-aminobenzaldehyde
Quantity
12 g
Type
reactant
Reaction Step Three
Quantity
18.2 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:10])[CH:6]=[CH:5][C:4](S([O-])=O)=[CH:3][CH:2]=1.[Na+].[CH2:12]([N:14]([CH2:24]C)[C:15]1[CH:20]=[CH:19][CH:18]=[C:17](OCC)[CH:16]=1)C.[CH3:26][S:27]([OH:30])(=O)=[O:28]>>[CH4:1].[CH3:24][N:14]([CH3:12])[C:15]1[CH:16]=[CH:17][C:18]([C:2]2[C:3]([C:18]3[CH:19]=[CH:20][C:15]([N:14]([CH3:24])[CH3:12])=[CH:16][CH:17]=3)=[C:4]([S:27]([CH3:26])(=[O:30])=[O:28])[CH:5]=[CH:6][C:1]=2[CH3:10])=[CH:19][CH:20]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)[O-])C.[Na+]
Step Two
Name
Quantity
10.7 g
Type
reactant
Smiles
C(C)N(C1=CC(=CC=C1)OCC)CC
Step Three
Name
4-(N-ethyl-N-benzyl)-aminobenzaldehyde
Quantity
12 g
Type
reactant
Smiles
Step Four
Name
Quantity
18.2 g
Type
reactant
Smiles
CS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C
Name
Type
product
Smiles
CN(C1=CC=C(C=C1)C=1C(=C(C=CC1C)S(=O)(=O)C)C1=CC=C(C=C1)N(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04257954

Procedure details

Ten and three tenths grams of 86.4 percent sodium p-toluenesulfinate, 10.7 g of 90.7 percent N,N-diethyl-3-ethoxyaniline and 12 g of 4-(N-ethyl-N-benzyl)-aminobenzaldehyde were interacted in the presence of 18.2 g of 95 percent methanesulfonic acid to obtain a methane of Formula XV wherein R=4--CH3 ; R5 =C2H5O; R6 =N(C2H5)2 ; Q=4--[(C2H5)(C6H5CH2)NC6H4 ], an oil. A significant infrared maximum appeared at 1145 (SO2 ; s) cm-1. The product developed a violet colored image.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
4-(N-ethyl-N-benzyl)-aminobenzaldehyde
Quantity
12 g
Type
reactant
Reaction Step Three
Quantity
18.2 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:10])[CH:6]=[CH:5][C:4](S([O-])=O)=[CH:3][CH:2]=1.[Na+].[CH2:12]([N:14]([CH2:24]C)[C:15]1[CH:20]=[CH:19][CH:18]=[C:17](OCC)[CH:16]=1)C.[CH3:26][S:27]([OH:30])(=O)=[O:28]>>[CH4:1].[CH3:24][N:14]([CH3:12])[C:15]1[CH:16]=[CH:17][C:18]([C:2]2[C:3]([C:18]3[CH:19]=[CH:20][C:15]([N:14]([CH3:24])[CH3:12])=[CH:16][CH:17]=3)=[C:4]([S:27]([CH3:26])(=[O:30])=[O:28])[CH:5]=[CH:6][C:1]=2[CH3:10])=[CH:19][CH:20]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)[O-])C.[Na+]
Step Two
Name
Quantity
10.7 g
Type
reactant
Smiles
C(C)N(C1=CC(=CC=C1)OCC)CC
Step Three
Name
4-(N-ethyl-N-benzyl)-aminobenzaldehyde
Quantity
12 g
Type
reactant
Smiles
Step Four
Name
Quantity
18.2 g
Type
reactant
Smiles
CS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C
Name
Type
product
Smiles
CN(C1=CC=C(C=C1)C=1C(=C(C=CC1C)S(=O)(=O)C)C1=CC=C(C=C1)N(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04257954

Procedure details

Ten and three tenths grams of 86.4 percent sodium p-toluenesulfinate, 10.7 g of 90.7 percent N,N-diethyl-3-ethoxyaniline and 12 g of 4-(N-ethyl-N-benzyl)-aminobenzaldehyde were interacted in the presence of 18.2 g of 95 percent methanesulfonic acid to obtain a methane of Formula XV wherein R=4--CH3 ; R5 =C2H5O; R6 =N(C2H5)2 ; Q=4--[(C2H5)(C6H5CH2)NC6H4 ], an oil. A significant infrared maximum appeared at 1145 (SO2 ; s) cm-1. The product developed a violet colored image.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
4-(N-ethyl-N-benzyl)-aminobenzaldehyde
Quantity
12 g
Type
reactant
Reaction Step Three
Quantity
18.2 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:10])[CH:6]=[CH:5][C:4](S([O-])=O)=[CH:3][CH:2]=1.[Na+].[CH2:12]([N:14]([CH2:24]C)[C:15]1[CH:20]=[CH:19][CH:18]=[C:17](OCC)[CH:16]=1)C.[CH3:26][S:27]([OH:30])(=O)=[O:28]>>[CH4:1].[CH3:24][N:14]([CH3:12])[C:15]1[CH:16]=[CH:17][C:18]([C:2]2[C:3]([C:18]3[CH:19]=[CH:20][C:15]([N:14]([CH3:24])[CH3:12])=[CH:16][CH:17]=3)=[C:4]([S:27]([CH3:26])(=[O:30])=[O:28])[CH:5]=[CH:6][C:1]=2[CH3:10])=[CH:19][CH:20]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)[O-])C.[Na+]
Step Two
Name
Quantity
10.7 g
Type
reactant
Smiles
C(C)N(C1=CC(=CC=C1)OCC)CC
Step Three
Name
4-(N-ethyl-N-benzyl)-aminobenzaldehyde
Quantity
12 g
Type
reactant
Smiles
Step Four
Name
Quantity
18.2 g
Type
reactant
Smiles
CS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C
Name
Type
product
Smiles
CN(C1=CC=C(C=C1)C=1C(=C(C=CC1C)S(=O)(=O)C)C1=CC=C(C=C1)N(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04257954

Procedure details

Ten and three tenths grams of 86.4 percent sodium p-toluenesulfinate, 10.7 g of 90.7 percent N,N-diethyl-3-ethoxyaniline and 12 g of 4-(N-ethyl-N-benzyl)-aminobenzaldehyde were interacted in the presence of 18.2 g of 95 percent methanesulfonic acid to obtain a methane of Formula XV wherein R=4--CH3 ; R5 =C2H5O; R6 =N(C2H5)2 ; Q=4--[(C2H5)(C6H5CH2)NC6H4 ], an oil. A significant infrared maximum appeared at 1145 (SO2 ; s) cm-1. The product developed a violet colored image.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
4-(N-ethyl-N-benzyl)-aminobenzaldehyde
Quantity
12 g
Type
reactant
Reaction Step Three
Quantity
18.2 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:10])[CH:6]=[CH:5][C:4](S([O-])=O)=[CH:3][CH:2]=1.[Na+].[CH2:12]([N:14]([CH2:24]C)[C:15]1[CH:20]=[CH:19][CH:18]=[C:17](OCC)[CH:16]=1)C.[CH3:26][S:27]([OH:30])(=O)=[O:28]>>[CH4:1].[CH3:24][N:14]([CH3:12])[C:15]1[CH:16]=[CH:17][C:18]([C:2]2[C:3]([C:18]3[CH:19]=[CH:20][C:15]([N:14]([CH3:24])[CH3:12])=[CH:16][CH:17]=3)=[C:4]([S:27]([CH3:26])(=[O:30])=[O:28])[CH:5]=[CH:6][C:1]=2[CH3:10])=[CH:19][CH:20]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)[O-])C.[Na+]
Step Two
Name
Quantity
10.7 g
Type
reactant
Smiles
C(C)N(C1=CC(=CC=C1)OCC)CC
Step Three
Name
4-(N-ethyl-N-benzyl)-aminobenzaldehyde
Quantity
12 g
Type
reactant
Smiles
Step Four
Name
Quantity
18.2 g
Type
reactant
Smiles
CS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C
Name
Type
product
Smiles
CN(C1=CC=C(C=C1)C=1C(=C(C=CC1C)S(=O)(=O)C)C1=CC=C(C=C1)N(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04257954

Procedure details

Ten and three tenths grams of 86.4 percent sodium p-toluenesulfinate, 10.7 g of 90.7 percent N,N-diethyl-3-ethoxyaniline and 12 g of 4-(N-ethyl-N-benzyl)-aminobenzaldehyde were interacted in the presence of 18.2 g of 95 percent methanesulfonic acid to obtain a methane of Formula XV wherein R=4--CH3 ; R5 =C2H5O; R6 =N(C2H5)2 ; Q=4--[(C2H5)(C6H5CH2)NC6H4 ], an oil. A significant infrared maximum appeared at 1145 (SO2 ; s) cm-1. The product developed a violet colored image.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
4-(N-ethyl-N-benzyl)-aminobenzaldehyde
Quantity
12 g
Type
reactant
Reaction Step Three
Quantity
18.2 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:10])[CH:6]=[CH:5][C:4](S([O-])=O)=[CH:3][CH:2]=1.[Na+].[CH2:12]([N:14]([CH2:24]C)[C:15]1[CH:20]=[CH:19][CH:18]=[C:17](OCC)[CH:16]=1)C.[CH3:26][S:27]([OH:30])(=O)=[O:28]>>[CH4:1].[CH3:24][N:14]([CH3:12])[C:15]1[CH:16]=[CH:17][C:18]([C:2]2[C:3]([C:18]3[CH:19]=[CH:20][C:15]([N:14]([CH3:24])[CH3:12])=[CH:16][CH:17]=3)=[C:4]([S:27]([CH3:26])(=[O:30])=[O:28])[CH:5]=[CH:6][C:1]=2[CH3:10])=[CH:19][CH:20]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)[O-])C.[Na+]
Step Two
Name
Quantity
10.7 g
Type
reactant
Smiles
C(C)N(C1=CC(=CC=C1)OCC)CC
Step Three
Name
4-(N-ethyl-N-benzyl)-aminobenzaldehyde
Quantity
12 g
Type
reactant
Smiles
Step Four
Name
Quantity
18.2 g
Type
reactant
Smiles
CS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C
Name
Type
product
Smiles
CN(C1=CC=C(C=C1)C=1C(=C(C=CC1C)S(=O)(=O)C)C1=CC=C(C=C1)N(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.